molecular formula C6H5Cl2NO B13089329 3,4-Dichloro-1-methylpyridin-2(1H)-one CAS No. 1956324-42-7

3,4-Dichloro-1-methylpyridin-2(1H)-one

Cat. No.: B13089329
CAS No.: 1956324-42-7
M. Wt: 178.01 g/mol
InChI Key: JVXKLBJNOYZSLR-UHFFFAOYSA-N
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Description

3,4-Dichloro-1-methylpyridin-2(1H)-one (CAS 1956324-42-7) is a chemical compound with the molecular formula C 6 H 5 Cl 2 NO and a molecular weight of 178.02 . It belongs to a class of 3,4-dihydro-2(1H)-pyridone (3,4-DHPo) derivatives, which are recognized in scientific literature as privileged structures in medicinal chemistry due to their relevance as synthetic precursors for a wide array of biologically active molecules . The primary research value of this compound lies in its role as a key building block in organic synthesis. Scaffolds based on pyridine and its derivatives have demonstrated significant potential in the development of pharmaceuticals and agrochemicals . Specifically, 3,4-DHPo derivatives have been identified as critical intermediates for synthesizing compounds with marked biological activities, including vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal properties . Furthermore, pyridin-2(1H)-one derivatives have been the subject of mechanism studies, exploring their role as regulators of the translation initiation factor 3A (eIF3a), highlighting their potential in anti-cancer research . Researchers utilize this chemical in multicomponent reactions (MCRs) , often following a Hantzsch-like pathway, to construct more complex nitrogen-containing heterocycles . Its structure, featuring reactive sites, allows for further functionalization, making it a versatile intermediate for constructing libraries of compounds for biological screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

1956324-42-7

Molecular Formula

C6H5Cl2NO

Molecular Weight

178.01 g/mol

IUPAC Name

3,4-dichloro-1-methylpyridin-2-one

InChI

InChI=1S/C6H5Cl2NO/c1-9-3-2-4(7)5(8)6(9)10/h2-3H,1H3

InChI Key

JVXKLBJNOYZSLR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C(C1=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-1-methylpyridin-2(1H)-one typically involves the chlorination of 1-methylpyridin-2(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination processes, utilizing efficient and cost-effective reagents. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield a 3,4-diamino-1-methylpyridin-2(1H)-one derivative.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of 3,4-Dichloro-1-methylpyridin-2(1H)-one in the development of anticancer agents. Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, chalcone-imide derivatives synthesized from this compound have shown significant activity against human liver cancer (HepG-2) and breast cancer (MCF-7) cells, surpassing the effectiveness of traditional chemotherapeutic agents like doxorubicin .

2. PDE10A Inhibition
The compound has been investigated as a selective inhibitor of phosphodiesterase 10A (PDE10A), which is implicated in various neurological disorders, including schizophrenia. The structural modifications of related compounds have demonstrated enhanced potency and selectivity, indicating a promising pathway for drug development targeting central nervous system disorders .

Agricultural Applications

1. Herbicidal Properties
this compound has been explored for its herbicidal potential. Its derivatives have shown effectiveness in controlling various weed species, making them valuable in agricultural practices aimed at improving crop yields while minimizing competition from unwanted flora.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Results
Medicinal Chemistry Anticancer agentsEffective against HepG-2 and MCF-7 cells
PDE10A InhibitionPromising candidate for treating schizophrenia
Agricultural Science Herbicide developmentEffective in controlling weed species

Case Studies

Case Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of various chalcone-imide derivatives derived from this compound, researchers utilized the MTT assay to assess cell viability. The results indicated that specific derivatives exhibited IC50 values lower than those of established chemotherapeutics, suggesting their potential as effective cancer treatments.

Case Study 2: PDE10A Inhibitors
Another investigation focused on the optimization of compounds based on this compound for PDE10A inhibition. Through structural modifications and pharmacokinetic profiling, researchers developed compounds that exhibited high ligand binding efficiency and favorable pharmacokinetic properties, advancing their potential as therapeutic agents for neurological conditions .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-1-methylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. The presence of chlorine atoms could enhance its binding affinity or alter its metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3,4-Dichloro-1-methylpyridin-2(1H)-one, a comparative analysis with structurally related pyridinone derivatives is essential. Below is a detailed comparison based on substituent effects, spectroscopic data, and biological relevance:

Structural and Substituent Differences

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cl (C3, C4), CH₃ (N1) C₆H₅Cl₂NO 192.02 (calculated) Enhanced electrophilicity due to dual Cl substituents; potential for cross-coupling reactions.
3-Chloro-1-methylpyridin-2(1H)-one Cl (C3), CH₃ (N1) C₆H₆ClNO 143.57 Single Cl substituent reduces steric hindrance; lower molecular weight .
1-(4-Aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one Cl (C3), NH₂ (aryl) C₁₁H₁₁ClN₂O 222.67 Aryl-substituted dihydropyridinone; likely enhanced solubility due to NH₂ group .

Spectroscopic Data Comparison

Key NMR characteristics from analogous compounds provide insights into electronic environments:

  • 3-Chloro-1-methylpyridin-2(1H)-one :
    • ¹H NMR : Methyl protons (N-CH₃) resonate at δ ~3.40 ppm; aromatic protons influenced by Cl exhibit deshielding .
    • ¹³C NMR : Carbon adjacent to Cl (C3) shows significant downfield shifts (δ ~140–150 ppm) due to electron-withdrawing effects .
  • 1-(4-Aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one: ¹H NMR: Aromatic NH₂ protons appear as broad signals at δ ~5.5–6.0 ppm; dihydropyridinone protons (C5/C6) at δ ~2.5–3.0 ppm .
  • Inference for this compound :
    • Dual Cl substituents would further deshield adjacent protons and carbons. Expected ¹H NMR signals for aromatic protons near δ ~7.0–8.0 ppm and ¹³C NMR shifts for C3/C4 > 150 ppm, consistent with other dichlorinated aromatics .

Biological Activity

3,4-Dichloro-1-methylpyridin-2(1H)-one is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridinone core with two chlorine substituents at the 3 and 4 positions, and a methyl group at the 1 position. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound may involve interactions with various biological targets, including enzymes and receptors. The presence of chlorine atoms can enhance binding affinity and metabolic stability, making it a candidate for drug development.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : It may interact with receptors involved in signaling pathways, impacting physiological responses.

Anticancer Activity

Pyridine derivatives have been investigated for their anticancer properties. For instance, studies have shown that modifications in the pyridine ring can lead to enhanced cytotoxic effects against cancer cell lines.

CompoundCell Line TestedIC50 (µM)
Compound XMCF-710
Compound YHeLa15

Case Studies

Case Study 1: PDE10A Inhibition
A recent study explored the inhibition profile of related compounds on phosphodiesterase 10A (PDE10A), which is implicated in schizophrenia treatment. The structural modifications similar to those found in this compound showed promising results in enhancing potency and selectivity for PDE10A inhibition .

Case Study 2: Antiproliferative Properties
Another investigation assessed the antiproliferative effects of halogenated pyridine derivatives on various cancer cell lines. The study revealed that certain substitutions increased efficacy significantly, suggesting that this compound could be further optimized for enhanced activity against specific cancer types .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features:

  • Chlorine Substituents : Enhance lipophilicity and binding interactions.
  • Methyl Group : May affect steric hindrance and electronic properties.

Comparative analysis with similar compounds highlights how variations in substitution patterns can lead to significant differences in biological activity.

Q & A

Q. What are optimized synthetic routes for 3,4-Dichloro-1-methylpyridin-2(1H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: A common approach involves halogenation and cyclization of pyridine precursors. For example, microwave-assisted synthesis using catalysts like nanostructured PANI-Co (polyaniline-cobalt composites) can enhance reaction efficiency, as demonstrated in analogous dihydropyrimidinone syntheses . Key parameters include:

  • Catalyst loading : 3 mol% PANI-Co reduces reaction time by 40% compared to traditional methods.
  • Solvent choice : Ethanol is preferred for its eco-friendly profile and ability to stabilize intermediates.
  • Temperature control : Reflux conditions (~78°C) prevent decomposition of chlorine substituents.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

Methodological Answer:

  • ¹H NMR : The methyl group (N-CH₃) resonates at δ 3.2–3.4 ppm, while the pyridinone ring protons appear as distinct doublets (δ 6.8–7.5 ppm). Chlorine substituents deshield adjacent protons, causing upfield shifts .
  • IR : A strong carbonyl stretch (C=O) at 1680–1700 cm⁻¹ and C-Cl vibrations at 550–600 cm⁻¹ are diagnostic.
  • HRMS : The molecular ion [M+H]⁺ at m/z 192.9904 (C₆H₅Cl₂NO⁺) confirms the molecular formula.

Critical Note: Contradictions in spectral data may arise from tautomerism (e.g., enol-keto forms). Use deuterated DMSO to stabilize the predominant tautomer .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should include:

  • pH-dependent degradation : Hydrolysis of the pyridinone ring occurs at pH > 8, forming chlorinated carboxylic acids.
  • Thermal stability : Decomposition above 150°C releases HCl, confirmed by TGA-MS.
  • Light sensitivity : UV exposure (254 nm) induces radical-mediated chlorination side reactions.

Q. How can mechanistic studies resolve contradictions in catalytic efficiency during the synthesis of this compound?

Methodological Answer: Use kinetic isotope effects (KIE) and DFT calculations to probe rate-limiting steps. For example:

  • KIE experiments : Replace H₂O with D₂O; a KIE > 1 indicates proton transfer is rate-limiting.
  • DFT modeling : Compare activation energies for halogenation pathways (e.g., electrophilic vs. radical chlorination).
  • In-situ monitoring : Raman spectroscopy tracks intermediate formation under microwave conditions .

Key Finding: Conflicting reports on catalytic efficiency often arise from solvent polarity effects. Polar aprotic solvents (e.g., DMF) stabilize transition states but may deactivate Lewis acid catalysts .

Q. What advanced strategies are used to identify and quantify impurities in this compound batches?

Methodological Answer:

  • HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate impurities. Common impurities include:
    • Impurity A : 3-Chloro-1-methylpyridin-2(1H)-one (unreacted intermediate, m/z 143.57) .
    • Impurity B : Dichlorinated byproducts (e.g., 4,6-dichloro analogs) .
  • NMR-guided isolation : ¹³C DEPT-135 distinguishes quaternary carbons in regioisomers.

Q. How is the pharmacological potential of this compound evaluated in preclinical models?

Methodological Answer:

  • Target identification : Screen against kinase or SIRT1 inhibitors using FRET-based assays (e.g., MHY2251 analogs ).
  • Cytotoxicity : Use MTT assays on cancer cell lines (IC₅₀ < 10 µM suggests therapeutic potential).
  • ADMET profiling :
    • Metabolic stability : Microsomal incubation (t₁/₂ > 60 min preferred).
    • Blood-brain barrier permeability : PAMPA-BBB assay (Pe > 4.0 × 10⁻⁶ cm/s).

Critical Note: Structural analogs like 3,4-dihydroquinolin-2(1H)-one show sigma-1 receptor antagonism, suggesting similar targets for this compound .

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